5-bromo-2-chloro-N-8-quinolinylbenzamide
Description
Properties
IUPAC Name |
5-bromo-2-chloro-N-quinolin-8-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrClN2O/c17-11-6-7-13(18)12(9-11)16(21)20-14-5-1-3-10-4-2-8-19-15(10)14/h1-9H,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLAAYPIXNHKTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=C(C=CC(=C3)Br)Cl)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between 5-bromo-2-chloro-N-(quinolin-8-yl)benzamide and related benzamide derivatives:
Structural and Functional Insights
Halogen Substitution Patterns :
- The target compound’s 5-bromo and 2-chloro substituents enhance electrophilicity and steric hindrance compared to analogs like 5-bromo-2-fluoro-N-(2-methoxyphenyl)benzamide (), where fluorine’s smaller size may reduce steric effects but improve metabolic stability.
Quinoline vs. Isoquinoline Derivatives: Substitution at the 8-quinolinyl position (target compound) versus 8-isoquinolinyl () alters π-π stacking and hydrogen-bonding interactions.
Biological Activity Correlations :
- The oxoindolin-3-ylidene moiety in ’s compound (logP = 5.411) suggests improved membrane permeability compared to the target compound (logP = 4.797), though at the cost of solubility .
Synthetic Accessibility :
- Microwave-assisted synthesis () offers rapid preparation of benzamide derivatives, whereas traditional acylation methods () achieve high yields (>90%) but require longer reaction times .
Key Research Findings
- Methoxy vs. Halogen Effects : Methoxy-substituted analogs () show stronger hydrogen-bond acceptor capacity (IR C=O stretches at 1676–1656 cm⁻¹) compared to halogenated derivatives, which may favor interactions with polar enzyme pockets .
- Thermodynamic Stability : The target compound’s logSw value (-5.1246) indicates poor aqueous solubility, necessitating formulation strategies like salt formation or prodrug derivatization .
Q & A
Q. What experimental controls mitigate artifacts in fluorescence-based assays for this compound?
- Methodological Answer : Include quench controls (sodium dithionite) to validate signal specificity. Measure autofluorescence at excitation/emission wavelengths (e.g., 360/460 nm). Use tandem LC-MS to confirm compound integrity post-assay. Normalize data to internal standards (e.g., fluorescein) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
